molecular formula C18H25N3O2S B216387 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide

Cat. No. B216387
M. Wt: 347.5 g/mol
InChI Key: QCBHXPWZCZMRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide, also known as BPPT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BPPT belongs to the family of piperazine derivatives, which have been shown to have various biological activities, including antiviral, antibacterial, and anticancer properties.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide has anxiolytic and antidepressant effects in animal models. 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide has also been shown to have antinociceptive and anti-inflammatory activities. Furthermore, 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Mechanism of Action

The exact mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide is not fully understood. However, studies have suggested that 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide may exert its effects through the modulation of neurotransmitter systems in the brain. 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide has been shown to increase the levels of serotonin and dopamine in certain brain regions, which are involved in the regulation of mood, anxiety, and reward.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide can reduce the levels of stress hormones, such as corticosterone, in animal models. 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide is also relatively inexpensive compared to other compounds used in neuroscience research. However, one limitation of 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide is its poor solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research on 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide. One potential area of investigation is the use of 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide in the treatment of anxiety and depression in humans. Another area of research is the investigation of 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide's potential use in the treatment of drug addiction. Furthermore, the exact mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of more water-soluble derivatives of 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide could improve its utility in experimental settings.

Synthesis Methods

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide involves the reaction of 1-(2-bromoethyl)-3,4-methylenedioxybenzene with N-cyclopentylpiperazine in the presence of a base to form 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine. The carbothioamide group is then added by reacting the intermediate with thioamide in the presence of a reducing agent.

properties

Product Name

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide

Molecular Formula

C18H25N3O2S

Molecular Weight

347.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylpiperazine-1-carbothioamide

InChI

InChI=1S/C18H25N3O2S/c24-18(19-15-3-1-2-4-15)21-9-7-20(8-10-21)12-14-5-6-16-17(11-14)23-13-22-16/h5-6,11,15H,1-4,7-10,12-13H2,(H,19,24)

InChI Key

QCBHXPWZCZMRIN-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CCC(C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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